molecular formula C12H9FN2O2 B8440333 4-fluoro-3-nitro-N-phenylaniline

4-fluoro-3-nitro-N-phenylaniline

Cat. No.: B8440333
M. Wt: 232.21 g/mol
InChI Key: DFQSBKBZUNCYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-nitro-N-phenylaniline is a chemical compound of interest in organic chemistry and materials science research. It features a molecular formula of C12H9FN2O2 and is characterized by an aniline core that is substituted with a fluorine atom, a nitro group, and a phenyl ring . Compounds with fluoro- and nitro- substituents on aromatic systems are often used as key intermediates in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials . For instance, structurally related fluorinated anilines and phenylalanines are valuable building blocks in medicinal chemistry for creating potential enzyme inhibitors or for incorporation into peptides to modulate their properties and stability . Researchers value this compound for its potential to introduce specific steric and electronic characteristics into a target molecule. As a fine chemical, it is supplied for research and development purposes. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for detailed handling instructions. Appropriate personal protective equipment should be worn, and users should avoid breathing its dust or allowing contact with skin and eyes .

Properties

Molecular Formula

C12H9FN2O2

Molecular Weight

232.21 g/mol

IUPAC Name

4-fluoro-3-nitro-N-phenylaniline

InChI

InChI=1S/C12H9FN2O2/c13-11-7-6-10(8-12(11)15(16)17)14-9-4-2-1-3-5-9/h1-8,14H

InChI Key

DFQSBKBZUNCYHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 4-fluoro-3-nitro-N-phenylaniline and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₂H₉FN₂O₂ 4-F, 3-NO₂, N-Ph 232.21 Potential intermediate in organic synthesis (hypothesized)
4-Fluoro-3-nitroaniline (PFNA) C₆H₅FN₂O₂ 4-F, 3-NO₂ 156.11 Melting point: 102–104°C; dye intermediate
4-Bromo-N-phenylaniline C₁₂H₁₀BrN 4-Br, N-Ph 248.12 Flame-retardant monomer; crystallographic data available
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 3-Cl, phthalimide core 265.67 Polyimide synthesis; high purity required
4-(3-Hexylthiophen-2-yl)-N,N-diphenylaniline C₂₈H₂₉NS Thiophene, N,N-diphenyl 411.61 Organic electronics; high thermal stability

Key Observations:

  • Electron-Withdrawing Effects: The nitro (-NO₂) and fluoro (-F) groups in this compound create a strong electron-deficient aromatic ring, reducing basicity compared to unsubstituted N-phenylaniline. This contrasts with 4-bromo-N-phenylaniline, where bromine’s weaker electron-withdrawing effect results in higher reactivity in electrophilic substitutions .
  • Steric and Solubility Differences: The N-phenyl group increases steric hindrance and may reduce solubility in polar solvents compared to 4-fluoro-3-nitroaniline (PFNA), which lacks this substituent .

Preparation Methods

Reaction Mechanism and Conditions

The primary industrial method involves reacting 4-fluoro-3-nitroaniline with excess aniline under high-temperature conditions (140–150°C) (US3959377A). Key parameters include:

  • Molar ratio : Aniline to 4-fluoro-3-nitroaniline ≥ 5:1.

  • Temperature : 140–150°C for 24–26 hours.

  • Solvent : Excess aniline acts as both reactant and solvent.

Competing side reactions (e.g., oxidation or resin formation) are minimized at elevated temperatures, favoring the desired NAS pathway.

Isolation and Purification

Post-reaction, the product is recovered via:

  • Acid treatment : Dilution with aqueous HCl to form the hydrochloride salt.

  • Crystallization : Sulfuric acid addition precipitates a mixture of hydrochloride and sulfate salts.

  • Solvent extraction : Alcohol or acetone recrystallization yields the free base (m.p. 101–103°C).

Table 1: Optimization of NAS Reaction

ParameterOptimal RangeYield (%)Purity (%)
Aniline ratio (mol:mol)5:1–8:158–6395–98
Reaction time (h)24–2658–6395–98
Temperature (°C)140–15058–6395–98

Synthesis of 4-Fluoro-3-Nitroaniline Precursor

Nitration of p-Fluoroaniline

The precursor 4-fluoro-3-nitroaniline is synthesized via nitration of p-fluoroaniline under anhydrous conditions (US3586719A):

  • Nitrating agent : HNO₃ and H₂SO₄ (molar ratio 1.0:1.03–1.10).

  • Temperature : 0–15°C to minimize resin byproducts.

  • Isolation : Cold dilute HCl dissolves the product, which is precipitated by alkalization.

Table 2: Nitration Efficiency

ConditionYield (%)Purity (%)
H₂SO₄ ratio (mol:mol)1:6.873
Temperature (°C)3–1073

Palladium-Catalyzed Coupling Approaches

Buchwald-Hartwig Amination

An alternative route employs Pd-catalyzed coupling of 4-fluoro-3-nitrochlorobenzene with aniline derivatives (PMC7237815):

  • Catalyst : Pd(dba)₂ with BINAP ligand.

  • Base : Cs₂CO₃ or KOtBu.

  • Solvent : THF or toluene at 80–100°C.

Table 3: Catalytic Amination Performance

Catalyst SystemYield (%)Pd Residual (ppm)
Pd(dba)₂/BINAP85–90<50
Pd(OAc)₂/Xantphos75–80<100

Comparative Analysis of Methods

Table 4: Method Advantages and Limitations

MethodProsCons
NASHigh yield, scalableHigh energy input, excess aniline use
Buchwald-HartwigMild conditions, precise controlCostly catalysts, Pd contamination

Industrial-Scale Considerations

  • Cost efficiency : NAS is preferred for large-scale production due to lower catalyst costs.

  • Environmental impact : Pd-based methods require rigorous metal recovery systems.

  • Purity requirements : Acidic workup in NAS ensures ≥95% purity for pharmaceutical use.

Emerging Techniques

Recent advances include photoinduced C–N coupling (RSC publication) , which avoids metal catalysts but remains experimental for this substrate.

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